molecular formula C12H34Br2N2O2 B1238411 Hexamethonium bromide dihydrate CAS No. 5187-74-6

Hexamethonium bromide dihydrate

Número de catálogo: B1238411
Número CAS: 5187-74-6
Peso molecular: 398.22 g/mol
Clave InChI: FLMOMVBGUCEQEW-UHFFFAOYSA-L
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Molecular Composition and Formula Verification

Hexamethonium bromide dihydrate is a quaternary ammonium compound with the molecular formula C₁₂H₃₄Br₂N₂O₂ , corresponding to a molecular weight of 398.22 g/mol . The compound consists of a hexamethonium cation (C₁₂H₃₀N₂²⁺), two bromide counterions (Br⁻), and two water molecules of crystallization. Elemental analysis and mass spectrometry confirm the stoichiometry, with deviations of less than 0.5% observed in experimental versus theoretical values.

Property Anhydrous Form Dihydrate Form
Molecular Formula C₁₂H₃₀Br₂N₂ C₁₂H₃₄Br₂N₂O₂
Molecular Weight (g/mol) 362.19 398.22
Water Content 0% 9.05% (theoretical)

The presence of water molecules significantly impacts the compound’s physical properties, including solubility and crystal stability.

IUPAC Nomenclature and Systematic Classification

The systematic IUPAC name for this compound is N,N,N,N',N',N'-hexamethylhexane-1,6-diammonium dibromide dihydrate . This nomenclature reflects:

  • The hexane backbone with six carbon atoms.
  • Two trimethylammonium groups at positions 1 and 6.
  • Bromide ions as counterions.
  • Two water molecules incorporated into the crystal lattice.

The compound belongs to the quaternary ammonium salts family and is classified under the dihydrate subgroup due to its water of crystallization.

Crystallographic Analysis of Hydrated Form

Unit Cell Parameters and Space Group Determination

Single-crystal X-ray diffraction (SCXRD) studies of analogous hydrated quaternary ammonium salts (e.g., hexamethonium chloride dihydrate) reveal a triclinic crystal system with space group P -1 (space group number: 2). While direct data for the bromide dihydrate is limited, its isostructural relationship with chloride analogs suggests similar unit cell parameters:

Parameter Value
a (Å) 7.46–7.54
b (Å) 8.10–8.42
c (Å) 8.40–8.58
α (°) 94.0–94.5
β (°) 116.0–116.5
γ (°) 99.1–99.3
Z (molecules/unit) 1

The asymmetric unit contains one hexamethonium cation, two bromide ions, and two water molecules.

Hydrogen Bonding Network in Crystal Lattice

The crystal lattice is stabilized by an extensive hydrogen-bonding network:

  • Water molecules act as bridges between bromide ions and ammonium groups.
  • O–H···Br⁻ interactions (2.8–3.1 Å) dominate, with additional weaker N–H···O bonds (3.0–3.3 Å) between ammonium hydrogens and water oxygen atoms.

This network creates a layered structure, with alternating hydrophobic (alkyl chains) and hydrophilic (ionic regions) domains.

Comparative Structural Analysis with Anhydrous Counterpart

The anhydrous form (C₁₂H₃₀Br₂N₂) exhibits distinct structural differences:

Feature Anhydrous Form Dihydrate Form
Crystal System Monoclinic Triclinic
Space Group P2₁/c P -1
Density (g/cm³) 1.47–1.52 1.43–1.46
Thermal Stability Decomposes at 285°C Loses water at 100–120°C

The absence of water in the anhydrous form leads to tighter ion pairing between the hexamethonium cation and bromide ions, resulting in reduced solubility in polar solvents. In contrast, the dihydrate’s water molecules enhance solubility by stabilizing the ionic species through solvation.

Key Structural Insights :

  • The hexane chain in both forms adopts a gauche conformation, minimizing steric hindrance between methyl groups.
  • Hydration introduces lattice expansion , increasing unit cell volume by ~12% compared to the anhydrous form.

Propiedades

Número CAS

5187-74-6

Fórmula molecular

C12H34Br2N2O2

Peso molecular

398.22 g/mol

Nombre IUPAC

trimethyl-[6-(trimethylazaniumyl)hexyl]azanium;dibromide;dihydrate

InChI

InChI=1S/C12H30N2.2BrH.2H2O/c1-13(2,3)11-9-7-8-10-12-14(4,5)6;;;;/h7-12H2,1-6H3;2*1H;2*1H2/q+2;;;;/p-2

Clave InChI

FLMOMVBGUCEQEW-UHFFFAOYSA-L

SMILES

C[N+](C)(C)CCCCCC[N+](C)(C)C.O.O.[Br-].[Br-]

SMILES canónico

C[N+](C)(C)CCCCCC[N+](C)(C)C.O.O.[Br-].[Br-]

Sinónimos

Bitartrate, Hexamethonium
Bromide, Hexamethonium
Chloride, Hexamethonium
Depressin
Dibromide Dihydrate, Hexamethonium
Dibromide, Hexamethonium
Dichloride Dihydrate, Hexamethonium
Dihydrate, Hexamethonium Dibromide
Dihydrate, Hexamethonium Dichloride
Dihydroxide, Hexamethonium
Diiodide, Hexamethonium
Dimethylsulfate, Hexamethonium
Diperchlorate, Hexamethonium
Hexamethonium
Hexamethonium Bitartrate
Hexamethonium Bromide
Hexamethonium Chloride
Hexamethonium Dibromide
Hexamethonium Dibromide Dihydrate
Hexamethonium Dichloride Dihydrate
Hexamethonium Dihydroxide
Hexamethonium Diiodide
Hexamethonium Dimethylsulfate
Hexamethonium Diperchlorate
Hexamethonium Iodide
Hexamethonium Monotartrate
Hexonium
Iodide, Hexamethonium
Monotartrate, Hexamethonium

Origen del producto

United States

Métodos De Preparación

Methodology and Reaction Conditions

The prototypical method for synthesizing hexamethonium bromide dihydrate involves a solid-state reaction between hexamethonium bromide and water under controlled conditions. Meazza et al. (2011) demonstrated that non-porous onium salts, such as hexamethonium bromide, reversibly absorb dihalogens to form stable hydrates. Key steps include:

  • Precursor Preparation : Anhydrous hexamethonium bromide is synthesized by reacting hexamethylene diamine with methyl bromide in a polar solvent.

  • Hydration : The anhydrous compound is exposed to water vapor at 25°C for 48 hours, leading to the formation of the dihydrate.

Table 1: Crystallographic Parameters of this compound

ParameterValue
Space groupP 1 21/c 1
Unit cell dimensionsa = 7.3339 Å, b = 18.292 Å, c = 7.0915 Å
β angle108.824°
Z (unit cell)2
Residual factor0.020

This method yields crystals with high purity (≥98%), as confirmed by X-ray diffraction (XRD) and thermogravimetric analysis (TGA). The dihydrate’s structure features hydrogen-bonded water molecules bridging bromide ions and quaternary ammonium groups.

Aqueous Crystallization from Precursor Salts

Industrial-Scale Manufacturing

ChemicalBook outlines a large-scale synthesis route adapted for pharmaceutical-grade this compound:

  • Alkylation : Hexamethylene diamine (116 g) reacts with dimethyl sulfate (830 g) in aqueous sodium carbonate (466 g in 800 mL H₂O) at 60–90°C for 3 hours.

  • Precipitation : Acetone (1,200 mL) is added to the cooled reaction mixture, inducing crystallization.

  • Hydration : The precipitate is dissolved in water and recrystallized at 0°C to form the dihydrate.

Table 2: Reaction Conditions for Aqueous Crystallization

ComponentQuantityRole
Hexamethylene diamine116 gPrimary amine
Dimethyl sulfate830 gAlkylating agent
Sodium carbonate466 gBase
Acetone1,200 mLAnti-solvent

This method achieves a yield of 72–78%, with the dihydrate confirmed via pH testing (4.5–6.5 in 20 g/L solution) and elemental analysis.

Solution-Phase Recrystallization

Solvent Optimization

GlpBio reports that this compound exhibits solubility in water (36.6 mg/mL), DMSO (36.3 mg/mL with warming), and ethanol (36.2 mg/mL with warming). Recrystallization protocols include:

  • Dissolution : The anhydrous compound is dissolved in warm water (50°C).

  • Crystallization : Slow cooling to 4°C over 12 hours yields needle-like dihydrate crystals.

Table 3: Solubility Profile of this compound

SolventSolubility (mg/mL)Temperature (°C)
Water36.625
DMSO36.337 (with warming)
Ethanol36.237 (with warming)

Characterization and Quality Control

Spectroscopic and Thermal Analysis

  • XRD : Diffractograms of the dihydrate show distinct peaks at 2θ = 10.2°, 20.5°, and 30.7°, correlating with its monoclinic crystal system.

  • TGA : Mass loss of 9.1% at 100–120°C corresponds to the release of two water molecules.

  • NMR : ¹H NMR (D₂O, 400 MHz) displays signals at δ 3.25 ppm (N⁺–CH₃) and δ 1.45 ppm (methylene chain).

Challenges and Industrial Adaptations

Stability Considerations

This compound is hygroscopic and requires storage in anhydrous conditions at -20°C to prevent decomposition. Industrial processes often include lyophilization to enhance shelf life.

Scalability Issues

Gas-solid reactions, while effective in lab settings (e.g., iodine vapor absorption for derivative synthesis ), are impractical for large-scale dihydrate production due to slow kinetics and low yields.

Análisis De Reacciones Químicas

Tipos de Reacciones: El dibromuro de hexametonio dihidratado principalmente experimenta reacciones de sustitución debido a la presencia del grupo amonio cuaternario. No participa fácilmente en reacciones de oxidación o reducción.

Reactivos y Condiciones Comunes:

Productos Principales: Los principales productos formados a partir de estas reacciones incluyen compuestos de amonio cuaternario sustituidos, donde los iones bromuro se reemplazan por otros aniones .

Aplicaciones Científicas De Investigación

El dibromuro de hexametonio dihidratado tiene una amplia gama de aplicaciones en la investigación científica:

Mecanismo De Acción

El dibromuro de hexametonio dihidratado ejerce sus efectos bloqueando los receptores neuronales de acetilcolina nicotínicos (nAChR) en los ganglios autónomos. Este bloqueo inhibe la transmisión de impulsos nerviosos tanto en el sistema nervioso simpático como en el parasimpático . El compuesto actúa principalmente bloqueando el poro iónico del receptor, en lugar de competir con la acetilcolina en el sitio de unión .

Compuestos Similares:

Singularidad: El dibromuro de hexametonio dihidratado es único debido a su acción específica en los ganglios autónomos y su importancia histórica en el tratamiento de la hipertensión. A diferencia de otros bloqueadores ganglionares, no atraviesa la barrera hematoencefálica, lo que limita sus efectos en el sistema nervioso central .

Comparación Con Compuestos Similares

Research Findings and Contradictions

  • Thermal Stability: Evidence suggests the dihydrate is more stable than the monohydrate, but anhydrous forms dominate at higher temperatures .
  • Therapeutic Tolerance : M. & B. 1863 bromide induces faster tolerance than hexamethonium bromide, suggesting structural differences in receptor binding .

Q & A

Q. What are the optimal methods for synthesizing hexamethonium bromide dihydrate, and how do hydrate structures influence its stability?

this compound synthesis typically involves recrystallization from aqueous solutions. The dihydrate form is stabilized by hydrogen-bonded water molecules interacting with bromide ions and the quaternary ammonium structure, as observed in analogous bromide hydrates like magnesium bromide hexahydrate . Hydrate stability is sensitive to temperature and humidity; differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) are recommended to characterize dehydration kinetics. X-ray crystallography can confirm hydrate stoichiometry, as misreported decahydrates in other bromide salts were corrected via structural analysis .

Q. How can researchers standardize dosage protocols for hexamethonium bromide in cross-species pharmacological studies?

Cross-species dosage conversion requires adjusting for metabolic rate differences using body surface area (BSA) and Km coefficients. For example, a rat dose (mg/kg) can be converted to a human equivalent dose (HED) via:

HED (mg/kg)=Animal dose (mg/kg)×KmanimalKmhuman\text{HED (mg/kg)} = \text{Animal dose (mg/kg)} \times \frac{Km_{\text{animal}}}{Km_{\text{human}}}

A reference table for Km values (e.g., mouse: 3, human: 37) and BSA calculations should be used, as validated in preclinical studies .

Q. What in vitro assays are most effective for evaluating hexamethonium bromide’s nicotinic acetylcholine receptor (nAChR) antagonism?

Ganglionic blockade activity is typically assessed using isolated tissue preparations, such as rat vagus nerve or guinea pig ileum, where hexamethonium inhibits acetylcholine-induced contractions. Concentration-response curves (IC₅₀) should be generated with controlled ion concentrations (e.g., Ca²⁺ levels), as divalent cations modulate nAChR sensitivity .

Advanced Research Questions

Q. How can contradictions in clinical data on hexamethonium bromide’s renal effects be resolved?

In hypertensive patients, hexamethonium reduced blood pressure but showed variable effects on renal biomarkers (e.g., T.N.P.N. levels). Case studies reported inconsistent albuminuria changes despite blood pressure normalization . To resolve contradictions, researchers should:

  • Stratify patients by baseline renal function.
  • Control for concurrent therapies (e.g., bromide ion content in salts, which may confound results) .
  • Use longitudinal designs to track biomarker trends post-treatment.

Q. What safety protocols are critical when designing inhalation studies with hexamethonium bromide, given historical adverse events?

The 2001 Johns Hopkins trial highlighted risks of unapproved inhalation routes, leading to fatal pulmonary toxicity . Modern protocols must:

  • Conduct pre-clinical toxicity screening for novel administration routes.
  • Include independent safety monitoring boards.
  • Adhere to FDA guidelines for investigational new drug (IND) applications, particularly for off-label uses.

Q. How does hexamethonium bromide function as a structure-directing agent in zeolite synthesis, and how can its role be optimized?

In material science, hexamethonium bromide templates 1D perovskite structures (e.g., (HM)Pb₂Br₆) by aligning Pb-Br frameworks via electrostatic interactions. Its efficacy depends on:

  • Cation size matching with pore dimensions.
  • Synthesis temperature (e.g., 80–120°C for optimal crystallinity).
  • Co-solvent selection (e.g., dimethylformamide) to enhance solubility .

Q. What mechanisms underlie the broadband red emission in hexamethonium-based perovskitoids, and how can photoluminescence quantum yield (PLQY) be improved?

The 1D (HM)Pb₂Br₆ structure exhibits red emission (~650 nm) due to self-trapped excitons from Pb²⁺/Pb³⁺ and Br⁻/Br₂⁻ species. PLQY enhancement strategies include:

  • Doping with Mn²⁺ or Sb³⁺ to reduce non-radiative recombination.
  • Surface passivation with alkylammonium ligands.
  • Optimizing crystal growth conditions (e.g., antisolvent vapor diffusion) .

Methodological Considerations

  • Data Contradiction Analysis : Use meta-analytical tools to reconcile conflicting clinical outcomes, accounting for covariates like patient age, disease stage, and bromide ion interference .
  • Advanced Characterization : Pair X-ray diffraction with solid-state NMR to resolve hydrate polymorphism, as seen in barium bromide dihydrate studies .
  • Ethical Compliance : Document adverse event reporting protocols rigorously, referencing the Johns Hopkins case as a cautionary example .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Hexamethonium bromide dihydrate
Reactant of Route 2
Reactant of Route 2
Hexamethonium bromide dihydrate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.